3-Formyl-4-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of a formyl group and a trifluoromethoxy group attached to a benzoic acid core. Its chemical formula is and it has a molecular weight of 234.13 g/mol. This compound is classified as an aromatic carboxylic acid due to its benzoic acid structure, which contains both electron-withdrawing trifluoromethoxy and formyl functional groups that influence its chemical reactivity and properties.
The synthesis of 3-formyl-4-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. A common method for its synthesis is the Vilsmeier-Haack reaction, where 4-(trifluoromethoxy)benzoic acid is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position on the aromatic ring.
Industrial production may involve scaled-up laboratory methods, utilizing continuous flow reactors and advanced purification techniques to enhance efficiency and yield.
The molecular structure of 3-formyl-4-(trifluoromethoxy)benzoic acid can be described as follows:
The structure features a benzene ring with a carboxylic acid group (-COOH), a formyl group (-CHO), and a trifluoromethoxy group (-O-C(F)(F)F).
3-formyl-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions:
The mechanism of action for 3-formyl-4-(trifluoromethoxy)benzoic acid varies based on its applications. In biochemical contexts, the compound may interact with specific enzymes or receptors, influencing metabolic pathways or biological responses. The presence of electron-withdrawing groups enhances its electrophilicity, making it more reactive in nucleophilic attack scenarios.
| Property | Value |
|---|---|
| Molecular Weight | 234.13 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
3-formyl-4-(trifluoromethoxy)benzoic acid has several scientific uses:
The unique combination of functional groups in this compound makes it valuable for various research applications, particularly in fields requiring specific chemical reactivity or properties.
3-Formyl-4-(trifluoromethoxy)benzoic acid is a substituted benzoic acid derivative with the molecular formula C₉H₅F₃O₄ and a molecular weight of 234.13 g/mol [2] [5]. Its systematic name reflects the positioning of two key functional groups: a formyl group (–CHO) at the meta position (C3) and a trifluoromethoxy group (–OCF₃) at the ortho position (C4) relative to the carboxylic acid (–COOH) moiety on the benzene ring. The compound is registered under CAS number 2168687-61-2 and is alternatively named as 3-formyl-4-(trifluoromethoxy)benzoic acid in chemical databases [1] [2].
Key molecular identifiers include:
C1=CC(=C(C=C1C(=O)O)C=O)OC(F)(F)F InChI=1S/C9H5F3O4/c10-9(11,12)16-7-2-1-5(8(14)15)3-6(7)4-13/h1-4H,(H,14,15) GWYBMYNBHDLBEM-UHFFFAOYSA-N [2] These identifiers encode the compound’s atomic connectivity and stereochemical features, enabling precise structural reconstruction in chemical software. The planar benzene ring facilitates π-π stacking interactions, while the electron-withdrawing trifluoromethoxy and formyl groups create distinct electronic regions that govern reactivity [2] [5].
Table 1: Molecular Identifiers of 3-Formyl-4-(trifluoromethoxy)benzoic Acid
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₉H₅F₃O₄ |
| CAS Registry Number | 2168687-61-2 |
| SMILES | C1=CC(=C(C=C1C(=O)O)C=O)OC(F)(F)F |
| InChI | InChI=1S/C9H5F3O4/c10-9(11,12)16-7-2-1-5(8(14)15)3-6(7)4-13/h1-4H,(H,14,15) |
| InChIKey | GWYBMYNBHDLBEM-UHFFFAOYSA-N |
This compound emerged as a specialized building block in modern organofluorine chemistry, with synthetic interest intensifying post-2020 due to the growing demand for fluorinated pharmaceuticals. Unlike simpler analogs such as 4-(trifluoromethoxy)benzoic acid (CAS 652-37-9) or 3-fluoro-4-(trifluoromethoxy)benzoic acid (CAS 2783356), which have established histories in agrochemical synthesis [3] [4], 3-formyl-4-(trifluoromethoxy)benzoic acid remains relatively underexplored. Its first reported synthesis likely involved controlled formylation of 4-(trifluoromethoxy)benzoic acid precursors, though detailed historical records are sparse in public databases [2]. Notably, PubChem lists no associated literature or patents for this compound, highlighting its status as an emerging synthon [2]. Its structural complexity bridges older trifluoromethoxy-containing compounds and newer aldehydes like 4-formyl-3-(trifluoromethyl)benzoic acid (CAS 1289083-41-5), reflecting evolving strategies for introducing multiple functional groups onto aromatic systems [5] [8].
The formyl group (–CHO) at C3 serves as a versatile handle for nucleophilic addition, condensation, and reduction reactions. It enables the compound to participate in Knoevenagel condensations or reductive amination, facilitating access to heterocyclic scaffolds or extended conjugated systems [5] [9]. For instance, structurally similar aldehydes like 4-fluoro-3-formyl-benzoic acid (CAS 845885-90-7) are documented precursors to pharmaceuticals and ligands [9].
The trifluoromethoxy group (–OCF₃) at C4 is a potent lipophilic and electron-withdrawing substituent. It enhances metabolic stability and membrane permeability in bioactive molecules, making it a key feature in agrochemicals and drugs [4] [7]. This group’s conformational flexibility and high dipole moment (~2.5 Debye) significantly alter the benzoic acid’s electronic profile, evidenced by its impact on the carboxylic acid’s acidity (predicted pKₐ ~ 3.1) [4].
Synergistically, these groups create a polarized electronic environment:
Predicted collision cross-section (CCS) data for ionized forms further illustrate this polarity. For example, the [M+H]+ adduct shows a CCS of 141.1 Ų, while [M+Na]+ exhibits 150.7 Ų, indicating distinct gas-phase conformations driven by charge localization [2]:
Table 2: Predicted Collision Cross Sections (CCS) for Adducts of C₉H₅F₃O₄
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 235.02127 | 141.1 |
| [M+Na]+ | 257.00321 | 150.7 |
| [M-H]- | 233.00671 | 140.2 |
| [M+HCOO]- | 279.01219 | 159.7 |
Note: Data sourced from PubChemLite [2].
This multifunctional profile positions the compound as a high-value intermediate for synthesizing complex fluorinated molecules, particularly in medicinal chemistry and materials science.
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9